molecular formula C10H11ClN2O B13844621 N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine

N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B13844621
M. Wt: 210.66 g/mol
InChI Key: WKTXXAJICHGGJP-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound that contains an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine typically involves the reaction of 2-chlorobenzylamine with glyoxal in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds .

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H11ClN2O/c11-9-4-2-1-3-8(9)7-13-10-12-5-6-14-10/h1-4H,5-7H2,(H,12,13)

InChI Key

WKTXXAJICHGGJP-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NCC2=CC=CC=C2Cl

Origin of Product

United States

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